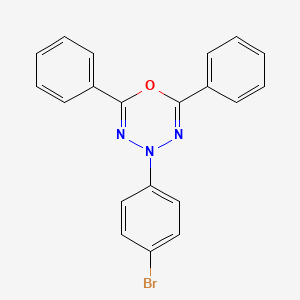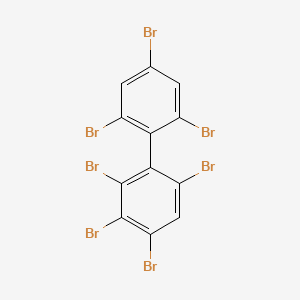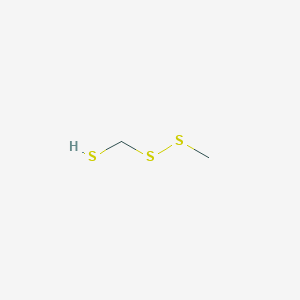
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Applications De Recherche Scientifique
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(5-bromopentyl)malonate
- Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
- Diethyl 2-(5-iodopentyl)-3-oxopentanedioate
Uniqueness
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
| 112429-79-5 | |
Formule moléculaire |
C14H23BrO5 |
Poids moléculaire |
351.23 g/mol |
Nom IUPAC |
diethyl 2-(5-bromopentyl)-3-oxopentanedioate |
InChI |
InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3 |
Clé InChI |
HYCPLXZMEJRKMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)

![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)




![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
